5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine
CAS No.: 51518-75-3
Cat. No.: VC18425785
Molecular Formula: C22H32N2O
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine - 51518-75-3](/images/structure/VC18425785.png)
Specification
CAS No. | 51518-75-3 |
---|---|
Molecular Formula | C22H32N2O |
Molecular Weight | 340.5 g/mol |
IUPAC Name | 2-(4-hexoxyphenyl)-5-hexylpyrimidine |
Standard InChI | InChI=1S/C22H32N2O/c1-3-5-7-9-11-19-17-23-22(24-18-19)20-12-14-21(15-13-20)25-16-10-8-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3 |
Standard InChI Key | LGCWNHQHPFBPBP-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The core structure of 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine consists of a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 4-hexyloxyphenyl group and at position 5 with a hexyl chain. The hexyloxy group (-O-C6H13) introduces ether functionality, while the hexyl chain (-C6H13) contributes to the molecule’s hydrophobicity.
Key Structural Features:
-
Aromatic System: The pyrimidine ring and phenyl group provide planar rigidity, facilitating π-π stacking interactions.
-
Aliphatic Chains: Hexyl and hexyloxy substituents enhance solubility in nonpolar solvents and influence lipid bilayer permeability.
-
Electron-Donating Groups: The ether oxygen in the hexyloxy group may participate in hydrogen bonding or polar interactions.
The IUPAC name, 2-(4-hexoxyphenyl)-5-hexylpyrimidine, reflects these substituents’ positions. The SMILES notation CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC
further clarifies the connectivity.
Comparative Analysis of Structural Analogs
Several analogs with modified alkyl chains or substituent positions have been synthesized, revealing structure-property relationships:
Compound Name | Molecular Formula | Key Structural Variation | Impact on Properties |
---|---|---|---|
5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine | Heptyl chain at position 5 | Increased lipophilicity (LogP +0.5) | |
5-Hexyl-2-[4-(heptyloxy)phenyl]pyrimidine | Heptyloxy group at phenyl ring | Altered solubility profile | |
5-Decyl-2-[4-(hexyloxy)phenyl]pyrimidine | Extended decyl chain at position 5 | Enhanced thermal stability |
These analogs highlight how alkyl chain length and substituent positioning modulate physicochemical and biological behaviors .
Synthesis and Characterization
Synthetic Pathways
While no published protocol explicitly details the synthesis of 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine, analogous pyrimidine derivatives are typically prepared through multi-step routes involving:
-
Ring Formation: Condensation of thiourea with β-diketones or β-keto esters to construct the pyrimidine core .
-
Substituent Introduction:
-
Friedel-Crafts Alkylation: Attaching the hexyl group via electrophilic aromatic substitution.
-
Nucleophilic Aromatic Substitution: Introducing the 4-hexyloxyphenyl moiety using a phenol derivative.
-
-
Purification: Column chromatography or recrystallization to isolate the target compound .
Reaction yields and selectivity depend critically on catalysts (e.g., Lewis acids) and solvent systems (e.g., DMF or THF) .
Analytical Characterization
Key characterization data for 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine include:
-
Spectroscopy:
-
Mass Spectrometry: Molecular ion peak at m/z 340.5 (M).
Physicochemical Properties
Solubility and Partitioning
The compound’s amphiphilic nature confers:
-
Lipophilicity: Predicted LogP ≈ 5.2 (estimated via ChemSpider data for analogs ), favoring membrane permeability.
-
Aqueous Solubility: <1 mg/mL due to dominant hydrophobic interactions.
-
Solvent Compatibility: Soluble in chloroform, DMSO, and ethyl acetate; insoluble in water.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 80–120°C, with decomposition temperatures exceeding 250°C . The hexyl chains likely impart conformational flexibility, reducing crystalline packing efficiency.
Research Gaps and Future Directions
-
Pharmacokinetic Studies: ADMET profiling to assess bioavailability and toxicity.
-
Synthetic Optimization: Developing catalytic asymmetric routes for enantioselective synthesis.
-
Material Performance: Testing charge carrier mobility in OLED prototypes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume